1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound featuring a unique combination of furan, thiazepane, and pyridine moieties
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-16(12-22-13-3-6-17-7-4-13)18-8-5-15(21-11-9-18)14-2-1-10-20-14/h1-4,6-7,10,15H,5,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOUMFDTLRHDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazepane Ring:
- Starting with a furan derivative, the thiazepane ring can be constructed through a cyclization reaction involving a suitable amine and a sulfur source under acidic or basic conditions.
-
Attachment of the Pyridine Moiety:
- The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile, such as a halogenated ethanone.
-
Final Coupling:
- The final step involves coupling the furan-thiazepane intermediate with the pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Furanones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro-pyridine or halogenated pyridine derivatives.
Scientific Research Applications
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions, while the thiazepane ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(Furan-2-yl)-2-(pyridin-4-ylthio)ethanone: Lacks the thiazepane ring, resulting in different chemical reactivity and biological activity.
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)ethanone: Lacks the pyridine moiety, affecting its overall properties and applications.
Uniqueness: 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is unique due to the presence of all three functional groups (furan, thiazepane, and pyridine), which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a thiazepane ring fused with furan and pyridine moieties, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C18H18N2OS, with a molecular weight of approximately 306.41 g/mol. The compound's structure includes:
| Component | Description |
|---|---|
| Thiazepane Ring | A seven-membered heterocyclic ring containing sulfur and nitrogen. |
| Furan Moiety | A five-membered aromatic ring containing oxygen. |
| Pyridine Group | A six-membered aromatic ring containing nitrogen. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can lead to:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling cascades that regulate cell growth and survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural frameworks have shown promising results against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds with similar structures. For example, derivatives of thiazepane have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 (lung cancer) | 5.0 |
| MCF-7 (breast cancer) | 6.5 |
| SH-SY5Y (neuroblastoma) | 3.8 |
These findings suggest that the compound may possess significant antiproliferative activity .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of thiazepane derivatives, revealing that certain compounds showed potent activity against Staphylococcus aureus and Escherichia coli . This study highlights the potential of thiazepane-containing compounds in developing new antimicrobial agents.
- Anticancer Activity Assessment : In another investigation, the anticancer effects of related thiazepane derivatives were assessed using MTT assays on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, particularly in HCC827 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
